2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide
Description
2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide is a pyrimidinone derivative featuring a thioether-linked acetamide moiety substituted with a 2-chlorophenyl group. The compound’s structure combines a hydrogen-bond-donating pyrimidinone core with a lipophilic 2-chlorophenyl group, which may enhance membrane permeability and target binding .
Properties
Molecular Formula |
C18H15ClN4O2S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H15ClN4O2S/c19-13-8-4-5-9-14(13)21-17(25)11-26-18-22-16(24)10-15(20)23(18)12-6-2-1-3-7-12/h1-10H,11,20H2,(H,21,25) |
InChI Key |
STPRLOOPKVSSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidinone Core
The 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol intermediate is synthesized via cyclocondensation of ethyl benzoylacetate with thiourea in the presence of a base. This reaction proceeds through a mechanism analogous to the Biginelli reaction, wherein the β-keto ester reacts with thiourea to form a thiopyrimidine ring.
Reaction Conditions
-
Reactants : Ethyl benzoylacetate (1.0 equiv), thiourea (1.2 equiv), sodium methoxide (1.5 equiv)
-
Solvent : Absolute methanol
-
Temperature : Reflux (65–70°C)
-
Duration : 6–8 hours
The product, 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol, is isolated via precipitation upon acidification and recrystallized from ethanol.
Alkylation with 2-Chloro-N-(2-chlorophenyl)acetamide
The thiol group at position 2 of the pyrimidinone undergoes nucleophilic substitution with 2-chloro-N-(2-chlorophenyl)acetamide in the presence of a base. This step introduces the acetamide moiety while retaining the aromatic and heterocyclic functionalities.
Reaction Conditions
-
Reactants : 6-Amino-4-oxo-1-phenyl-1,4-dihydropyrimidine-2-thiol (1.0 equiv), 2-chloro-N-(2-chlorophenyl)acetamide (1.1 equiv), potassium carbonate (1.5 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60–70°C
-
Duration : 5–6 hours
The reaction mixture is quenched with ice-water, neutralized with dilute HCl, and the precipitate is filtered and recrystallized from ethanol.
Intermediate Synthesis: 2-Chloro-N-(2-chlorophenyl)acetamide
Preparation of the Chloroacetamide Derivative
2-Chloro-N-(2-chlorophenyl)acetamide is synthesized by reacting 2-chloroaniline with chloroacetyl chloride under Schotten-Baumann conditions.
Reaction Conditions
-
Reactants : 2-Chloroaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), aqueous NaOH (10%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0–5°C (ice bath)
-
Duration : 2 hours
The product is extracted into DCM, washed with water, and purified via column chromatography (silica gel, hexane:ethyl acetate = 4:1).
Structural Characterization and Analytical Data
Spectroscopic Analysis
Infrared (IR) Spectroscopy
-
NH/amine stretches : 3350–3220 cm⁻¹ (broad, NH₂ and NH)
-
C=O stretches : 1680–1620 cm⁻¹ (pyrimidinone, acetamide)
¹H Nuclear Magnetic Resonance (NMR)
-
Pyrimidine-H : δ 6.10–6.30 (s, 1H)
-
Acetamide CH₂-S : δ 3.70–3.90 (s, 2H)
-
Aromatic protons : δ 7.20–8.10 (m, 9H, phenyl and 2-chlorophenyl)
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Yield Enhancement Strategies
Side Reactions and Mitigation
-
Over-alkylation : Controlled stoichiometry (1.1 equiv of alkylating agent) minimizes di-alkylation.
-
Hydrolysis of acetamide : Anhydrous DMF and inert atmosphere prevent degradation.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time but requires specialized equipment and offers comparable yields (68%).
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Overview
The compound 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential therapeutic applications. This article explores its applications, particularly in medicinal chemistry, biological activity, and possible industrial uses.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity . In particular:
- Cytotoxicity Studies : Preliminary investigations have shown that derivatives of this compound can selectively inhibit the growth of cancer cell lines. For example, compounds with analogous structures have demonstrated cytotoxic effects against breast and colon cancer cells, suggesting potential for therapeutic use in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- In Vitro Studies : Similar compounds have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds ranged from 128 to 256 µg/mL, indicating promising antimicrobial potential .
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly affecting enzymes involved in metabolic pathways:
- Mechanistic Insights : It is hypothesized that the compound can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests a role in treating conditions such as Alzheimer's disease .
Synthetic Applications
The synthesis of this compound involves several steps, typically starting from simpler precursors:
- Pyrimidine Synthesis : Often achieved through methods such as the Biginelli reaction.
- Thioether Formation : Involves coupling reactions that link the pyrimidine moiety with a thiol-containing compound.
- Acetamide Introduction : The final step generally includes acylation to introduce the acetamide group.
These synthetic routes are critical for producing the compound in sufficient quantities for research and potential therapeutic applications.
Industrial Applications
Due to its unique chemical properties, this compound may find applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and infectious diseases.
- Chemical Synthesis : Serving as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Aryl Acetamide Group
The position and number of halogen substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Core Heterocycle Modifications
Replacing the pyrimidinone core with other heterocycles impacts hydrogen bonding and bioactivity:
- Thiadiazole vs. Pyrimidinone: Compound 3d substitutes the pyrimidinone with a 1,3,4-thiadiazole ring, which lacks the 4-oxo group critical for hydrogen bonding. This results in a lower mp (212–216°C) compared to pyrimidinone analogs, indicating weaker crystal packing .
- Benzofuran-Oxadiazole Hybrids: Compounds like 2a and 2b replace the pyrimidinone with benzofuran-oxadiazole, enhancing π-π stacking but reducing hydrogen-bond donor capacity. These derivatives exhibit notable antimicrobial activity, suggesting the thioether-acetamide linkage is a key pharmacophore .
Biological Activity
The compound 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide is a member of the aminopyrimidine class, characterized by its complex structure that includes a pyrimidine ring with multiple functional groups. This unique arrangement suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C12H12ClN4O2S |
| Molecular Weight | 276.31 g/mol |
| CAS Number | 676639-80-8 |
| Structural Features | Pyrimidine ring, amino group, oxo group, thio group, acetamide moiety |
The presence of the 2-chlorophenyl group enhances the compound's chemical properties, potentially influencing its biological activities, particularly in antimicrobial and anticancer domains .
Antimicrobial and Antifungal Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activities. The structural components are believed to interact with specific enzymes or receptors involved in microbial growth and proliferation. For instance, compounds related to this structure have shown effectiveness against various pathogens, suggesting a promising avenue for developing new antimicrobial agents.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. A study assessed antiproliferative activity against several human cancer cell lines, including A549 (lung), HT29 (colon), MCF7, and MDA-MB 231 (breast). The results indicated that compounds similar to 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)thio]-N-(2-chlorophenyl)acetamide exhibited varying degrees of activity:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| A549 | 1.76 | Comparable to doxorubicin (IC50 = 3.13 μM) |
| HT29 | 2.49 - 19.51 | Most susceptible cell line |
| MDA-MB 231 | 3.99 - 29.14 | Significant inhibition observed |
| MCF7 | Higher IC50 | Less sensitive compared to other lines |
The most active derivatives were noted to have IC50 values indicating strong potential for further development as anticancer agents .
While specific mechanisms for this compound remain under investigation, it is hypothesized that its interaction with cellular targets involves modulation of enzyme activity or receptor binding. The presence of the thio and amino groups may play critical roles in these interactions, enhancing the compound's ability to disrupt cellular processes in pathogens and cancer cells alike.
Case Study: Anticancer Activity
A detailed investigation into the anticancer properties of similar compounds revealed that modifications in substituents significantly affected biological activity. For example, compounds lacking the chlorophenyl group demonstrated enhanced potency against breast and colon cancer cell lines .
Future Directions in Research
Ongoing research aims to optimize the synthesis of this compound and its derivatives to improve yield and biological efficacy. Studies are also exploring potential modifications that could enhance selectivity towards cancerous versus normal cells, thereby reducing side effects associated with traditional chemotherapy .
Q & A
Q. Optimization Strategies :
- Adjusting molar excess of sodium methylate (2.6–2.8-fold) to enhance nucleophilic substitution .
- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Basic: Which characterization techniques are critical for confirming its structure and purity?
Answer:
- 1H NMR : Identifies protons in the thioacetamide (δ 4.09–4.12 ppm, SCH2), pyrimidinone NH (δ 12.45–12.50 ppm), and aromatic substituents (δ 7.28–7.82 ppm) .
- Elemental Analysis : Validates empirical formula (e.g., C, N, S content within ±0.1% of theoretical values) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for analogous compounds) .
Q. Key Substituent Effects :
- The 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological assays .
- The 6-amino group on the pyrimidinone core may participate in hydrogen bonding with enzyme targets .
Advanced: How can researchers resolve contradictions in spectral or elemental analysis data?
Answer:
Case Study : Discrepancies in sulfur content (e.g., theoretical 9.32% vs. observed 9.30% ):
Repetition : Re-run elemental analysis under controlled humidity to avoid hygroscopic errors.
Alternative Techniques : Use X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation state.
Cross-Validation : Compare NMR integration ratios with mass spectrometry data to detect impurities .
Q. Methodological Workflow :
- Step 1 : Confirm solvent purity (e.g., DMSO-d6 dryness for NMR).
- Step 2 : Employ high-resolution MS (HRMS) to distinguish isotopic patterns .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Answer:
- Reactor Design : Use continuous flow reactors to maintain consistent temperature and mixing .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki coupling in analogous compounds (e.g., 80% yield improvement in ).
- Solvent Optimization : Replace ethanol with acetonitrile for faster reaction kinetics .
Q. Data-Driven Approach :
- Apply computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .
- Monitor byproducts via LC-MS and adjust stoichiometry iteratively .
Advanced: How is the structure-activity relationship (SAR) studied for biological applications?
Answer:
Methodology :
Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-methoxyphenyl ).
Bioassays : Test against targets like kinases (IC50 assays) or bacterial strains (MIC determination) .
Computational Modeling : Dock the compound into enzyme active sites (e.g., COX-2) using molecular dynamics simulations .
Q. Key Findings :
- Chlorine at the 2-position enhances anti-inflammatory activity compared to methoxy groups .
- Thioether linkage improves metabolic stability over oxygen analogs .
Advanced: What reaction mechanisms explain thioether bond formation during synthesis?
Answer:
Proposed Mechanism :
Deprotonation : Sodium methylate abstracts the thiol proton, generating a thiolate nucleophile .
SN2 Attack : Thiolate attacks the α-carbon of 2-chloroacetamide, displacing chloride.
Tautomerization : The pyrimidinone ring stabilizes via keto-enol tautomerism .
Q. Experimental Evidence :
- Kinetic studies show second-order dependence on thiolate and chloroacetamide concentrations .
- IR spectroscopy confirms C-S bond formation (peaks at 650–750 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
